molecular formula C20H28N6O2 B2358982 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333751-97-6

8-((2-(diethylamino)ethyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2358982
CAS No.: 333751-97-6
M. Wt: 384.484
InChI Key: NJUCADBQMCHQPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances .

Scientific Research Applications

Synthesis and Structural Insights

  • The synthesis of related purine derivatives has been explored extensively, highlighting methods to create compounds with potential for varied biological activities. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the potential for creating potent cytotoxins against cancer cell lines, showcasing the versatility of purine analogs in drug development (Deady et al., 2003). Similarly, research into the synthesis and biological activity of 7,8-polymethylenepurine derivatives reveals the antiviral and antihypertensive potential of these compounds (Nilov et al., 1995).

Biological Activities

  • The exploration of purine derivatives extends to their antitumor activities and vascular relaxing effects, indicating a broad spectrum of potential therapeutic applications. For instance, novel heterocycles such as purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines were synthesized, with some showing significant activity against leukemia (Ueda et al., 1987). This suggests the potential for purine derivatives in cancer treatment and cardiovascular applications.

Antioxidant Activity

  • Aminomethylation of ethosuximide and pufemide with alkyl(aryl)amines yielded N-aminomethyl derivatives, which were studied for their antioxidant activity. This research provides insight into the potential use of purine derivatives as antioxidants (Hakobyan et al., 2020).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle . This suggests that the compound may also target CDK2 or similar kinases.

Mode of Action

Based on its structural similarity to other kinase inhibitors, it is likely that it binds to the active site of its target kinase, preventing the kinase from phosphorylating its substrates and thus inhibiting its activity .

Biochemical Pathways

If it does inhibit cdk2 or similar kinases, it would affect the cell cycle, potentially halting cell division and leading to cell death .

Pharmacokinetics

Similar compounds have been found to have good bioavailability . The compound’s pharmacokinetics would also be influenced by factors such as its solubility, stability, and metabolism.

Result of Action

The result of the compound’s action would depend on its exact targets and mode of action. If it does inhibit CDK2 or similar kinases, it could potentially halt cell division, leading to cell death . This could make it useful as a potential anticancer agent.

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It includes toxicity information, safety precautions, and first aid measures .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, unanswered questions about its properties or mechanism of action, or ideas for new synthesis methods .

Properties

IUPAC Name

8-[2-(diethylamino)ethylamino]-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-4-25(5-2)14-12-21-19-22-17-16(18(27)23-20(28)24(17)3)26(19)13-11-15-9-7-6-8-10-15/h6-10H,4-5,11-14H2,1-3H3,(H,21,22)(H,23,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUCADBQMCHQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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